3-Methoxybenzohydroxamic Acid as a Potent, Competitive Inhibitor of Human Type II IMPDH with a Ki of 2.57 µM
In a study evaluating small-molecule inhibitors of human Tmolt4 leukemic Type II IMP dehydrogenase (IMPDH), 3-methoxybenzohydroxamic acid was identified as a competitive inhibitor with a Ki value of 2.57 µM [1]. This value is within the reported range of 2.57–41.3 µM for the series, but importantly, the study established that Ki values for these inhibitors were consistently less than half their respective IC50 values, underscoring a tight-binding competitive mechanism [1]. This contrasts with inhibitors of Type I IMPDH, against which this compound class showed no activity, demonstrating an enzyme isoform selectivity profile [1].
| Evidence Dimension | Inhibition Constant (Ki) for Type II IMPDH |
|---|---|
| Target Compound Data | Ki = 2.57 µM |
| Comparator Or Baseline | Other benzohydroxamic acid derivatives in the study: Ki range 2.57–41.3 µM |
| Quantified Difference | Represents the most potent inhibition within the tested series |
| Conditions | Human Tmolt4 leukemic cell Type II IMP dehydrogenase assay |
Why This Matters
For procurement in cancer metabolism research, this compound offers a well-defined, low-micromolar Ki against a validated oncology target (Type II IMPDH), providing a critical baseline for designing IMPDH-focused studies or evaluating new inhibitors.
- [1] Hall, I. H., Barnes, B. J., Ward, E. S., Wheaton, J. R., & Izydore, R. A. (2001). Specific inhibition of type II inosine monophosphate dehydrogenase activity of Tmolt4 T cell human leukaemia cells by 3-methoxy and di-benzohydroxamic acids, maleic hydrazide and malonic acids. Journal of Pharmacy and Pharmacology, 53(5), 749–755. View Source
